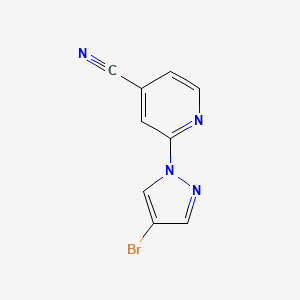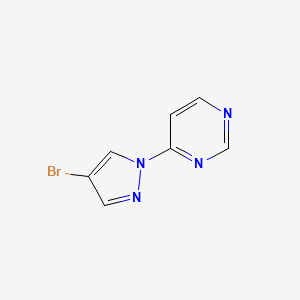
4-(4-bromo-1H-pyrazol-1-yl)pyrimidine
Vue d'ensemble
Description
“4-(4-bromo-1H-pyrazol-1-yl)pyrimidine” is a compound with the CAS Number: 1248031-16-4. It has a molecular weight of 225.05 . The compound is a powder at room temperature .
Molecular Structure Analysis
The IUPAC name of the compound is 4-(4-bromo-1H-pyrazol-1-yl)pyrimidine. The InChI code is 1S/C7H5BrN4/c8-6-3-11-12(4-6)7-1-2-9-5-10-7/h1-5H .Physical And Chemical Properties Analysis
“4-(4-bromo-1H-pyrazol-1-yl)pyrimidine” is a powder at room temperature . It has a molecular weight of 225.05 .Applications De Recherche Scientifique
Design and Synthesis of Bioactive Compounds
One notable application of 4-(4-bromo-1H-pyrazol-1-yl)pyrimidine derivatives is in the design and synthesis of bioactive compounds targeting specific biological pathways. For example, Radi et al. (2013) described the synthesis and biological evaluation of pyrazolo[3,4-d]pyrimidines active in vivo on the Bcr-Abl T315I mutant. The study highlighted the importance of the bromine atom for interaction with the mutant, leading to the development of compounds with significant activity against leukemia cells (Radi et al., 2013).
Anticancer and Antiviral Agents
Pyrazolo[3,4-d]pyrimidines, including derivatives of 4-(4-bromo-1H-pyrazol-1-yl)pyrimidine, have been explored for their potential as anticancer and antiviral agents. Vignaroli et al. (2017) presented a study on pyrazolo[3,4-d]pyrimidine prodrugs with enhanced pharmacokinetic and therapeutic properties, demonstrating significant in vitro cytotoxicity against human glioblastoma cells and in vivo efficacy in an orthotopic glioblastoma model (Vignaroli et al., 2017).
Drug Delivery Systems
Improving the pharmacokinetic properties of pyrazolo[3,4-d]pyrimidines, including water solubility, has been a critical area of research. Vignaroli et al. (2016) explored albumin nanoparticles and liposomes as drug delivery systems for pyrazolo[3,4-d]pyrimidines, showing that encapsulation can effectively overcome poor water solubility and enhance antineuroblastoma activity (Vignaroli et al., 2016).
Fluorescent Compounds for Biological Applications
Götzinger et al. (2016) developed a methodology for the synthesis of donor-, acceptor-, and donor-acceptor-substituted pyrazoles, utilizing a one-pot approach that includes derivatives of 4-(4-bromo-1H-pyrazol-1-yl)pyrimidine. These compounds exhibited significant fluorescence with potential applications in biological imaging and sensing (Götzinger et al., 2016).
Inhibitors of Human Enzymes
Munier-Lehmann et al. (2015) identified 2-(3-alkoxy-1H-pyrazol-1-yl)pyrimidines as potent inhibitors of the human dihydroorotate dehydrogenase (DHODH), an enzyme involved in the de novo pyrimidine biosynthetic pathway. This study showcased the antiviral properties of these compounds, highlighting their potential as antiviral agents (Munier-Lehmann et al., 2015).
Safety And Hazards
Propriétés
IUPAC Name |
4-(4-bromopyrazol-1-yl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN4/c8-6-3-11-12(4-6)7-1-2-9-5-10-7/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRLMNBQRJUGUDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CN=C1N2C=C(C=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-bromo-1H-pyrazol-1-yl)pyrimidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



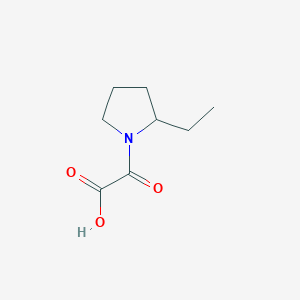

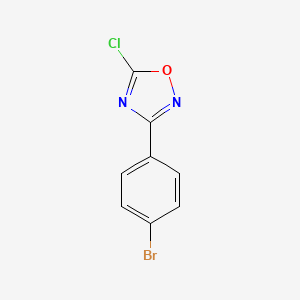
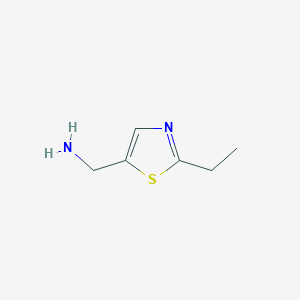

![4-bromo-1-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-1H-pyrazole](/img/structure/B1526457.png)

![4-bromo-1-[2-(ethanesulfonyl)ethyl]-1H-pyrazole](/img/structure/B1526460.png)
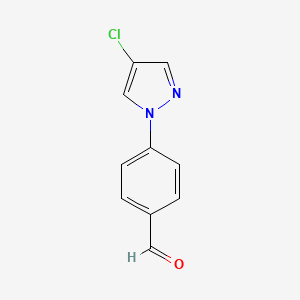


![1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid](/img/structure/B1526468.png)
